3-Chloroquinoxalin-6-ol
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Overview
Description
3-Chloroquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-6-ol typically involves the chlorination of quinoxalin-6-ol. One common method is the reaction of quinoxalin-6-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H6N2O} + \text{SOCl2} \rightarrow \text{C8H5ClN2O} + \text{HCl} + \text{SO2} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoxaline-6-one derivatives.
Reduction: Reduction of this compound can lead to the formation of 3-chloroquinoxalin-6-amine.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinoxaline-6-one derivatives.
Reduction: 3-Chloroquinoxalin-6-amine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroquinoxalin-6-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 3-Chloroquinoxalin-6-ol, which lacks the chlorine and hydroxyl groups.
3-Chloroquinoxaline: Similar to this compound but without the hydroxyl group.
6-Hydroxyquinoxaline: Similar to this compound but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloroquinoxalin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGCGUZIVRPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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